molecular formula C14H16O2 B1236069 Cinnamyl 2-methylcrotonate CAS No. 61792-12-9

Cinnamyl 2-methylcrotonate

Cat. No. B1236069
CAS RN: 61792-12-9
M. Wt: 216.27 g/mol
InChI Key: KRNURAJANZKGQN-IBIBRXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamyl 2-methylcrotonate is a natural product found in Launaea with data available.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Cinnamyl derivatives have been studied for their role in the synthesis of medicinal compounds. For instance, the synthesis of calcium antagonist Pranidipine involves cinnamyl derivatives as key intermediates, indicating the importance of these compounds in medicinal chemistry (W. Xiao, 2003).

Biocatalysis and Flavor Industry

  • Cinnamyl acetate, a compound related to cinnamyl 2-methylcrotonate, is widely used in the flavor and fragrance industry. Its synthesis has been optimized using biocatalytic methods, demonstrating the role of cinnamyl derivatives in green chemistry and industrial applications (Hao Dong et al., 2017).

Antimicrobial and Antioxidant Properties

  • Research has shown that cinnamyl compounds possess potent antimicrobial and antioxidant activities. These properties make them valuable for applications in food preservation, pharmaceuticals, and as bioactive compounds in health-related research (U. Sharma et al., 2013).

Enzymatic Studies and Molecular Characterization

  • Cinnamyl derivatives have been used to study enzyme-mediated reactions and to characterize molecular structures within various substrates, showcasing their utility in biochemical and structural biology research (Adam et al., 2000).

Therapeutic Research

  • Studies on cinnamyl sulfonamide hydroxamate derivatives have highlighted their potential in cancer research, particularly in the inhibition of histone deacetylase (HDAC), a key target in cancer therapy. This underscores the therapeutic research applications of cinnamyl derivatives (N. Reddy et al., 2015).

properties

CAS RN

61792-12-9

Product Name

Cinnamyl 2-methylcrotonate

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

[(E)-3-phenylprop-2-enyl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C14H16O2/c1-3-12(2)14(15)16-11-7-10-13-8-5-4-6-9-13/h3-10H,11H2,1-2H3/b10-7+,12-3+

InChI Key

KRNURAJANZKGQN-IBIBRXRCSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC/C=C/C1=CC=CC=C1

SMILES

CC=C(C)C(=O)OCC=CC1=CC=CC=C1

Canonical SMILES

CC=C(C)C(=O)OCC=CC1=CC=CC=C1

Other CAS RN

84254-87-5
61792-12-9

synonyms

cinnamyl tiglate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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